2-Chloro-N-(4-morpholinobenzyl)acetamide

Covalent inhibitor design targeted covalent inhibitor warhead reactivity

2-Chloro-N-(4-morpholinobenzyl)acetamide (CID 156599955; molecular formula C13H17ClN2O2; MW 268.74 g/mol) is a synthetic chloroacetamide derivative that fuses an electrophilic 2-chloroacetyl warhead with a para-morpholinobenzylamine scaffold. The compound features one hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3-AA of 1.4, and a topological polar surface area of 41.6 Ų, placing it within favorable drug-like physicochemical space.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
Cat. No. B8194492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-morpholinobenzyl)acetamide
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)CNC(=O)CCl
InChIInChI=1S/C13H17ClN2O2/c14-9-13(17)15-10-11-1-3-12(4-2-11)16-5-7-18-8-6-16/h1-4H,5-10H2,(H,15,17)
InChIKeyVAJBZBHVSABTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-morpholinobenzyl)acetamide: Structural Identity, Physicochemical Profile, and Procurement Rationale


2-Chloro-N-(4-morpholinobenzyl)acetamide (CID 156599955; molecular formula C13H17ClN2O2; MW 268.74 g/mol) is a synthetic chloroacetamide derivative that fuses an electrophilic 2-chloroacetyl warhead with a para-morpholinobenzylamine scaffold [1]. The compound features one hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3-AA of 1.4, and a topological polar surface area of 41.6 Ų, placing it within favorable drug-like physicochemical space [1]. Critically, it must be distinguished from the equally common constitutional isomer 2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone (compound 1j; same molecular formula but 4-chlorobenzyl connectivity) and from moclobemide (4-chloro-N-(2-morpholin-4-ylethyl)benzamide; same formula, distinct benzamide core) [2][3]. These constitutional isomers share an identical molecular weight and elemental composition yet differ profoundly in the position of the chlorine atom and the connectivity of the aromatic ring, which fundamentally alters reactivity, target engagement, and metabolic fate — a distinction that renders generic substitution scientifically invalid without confirmatory analytical and biological verification [2][3].

Why 2-Chloro-N-(4-morpholinobenzyl)acetamide Cannot Be Replaced by Constitutional Isomers or In-Class Chloroacetamides


The assumption that any C13H17ClN2O2 morpholine-acetamide isomer or chloroacetamide congener can serve as a drop-in replacement for 2-chloro-N-(4-morpholinobenzyl)acetamide ignores three critical, quantifiable sources of functional divergence. First, the position of the chlorine atom dictates covalent warhead identity: in the target compound, the chlorine resides on the α-carbon of the acetamide, forming a reactive chloroacetamide electrophile capable of engaging cysteine, histidine, and other nucleophilic residues via SN2 chemistry — a covalent mechanism absent in the 4-chlorobenzyl isomer (1j) where the chlorine is an inert aryl substituent [1][2]. Second, even among chloroacetamide-containing molecules, the benzyl versus phenyl linkage alters conformational flexibility and hydrogen-bonding geometry: the methylene spacer (-CH2-) in the target compound introduces a rotatable bond (total of 4) and enables distinct dihedral angle sampling at the amide nitrogen compared to the direct N-phenyl analog 2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 170655-46-6), which has a shorter, rigidified geometry (molecular formula C12H15ClN2O2; MW 254.71) [3]. Third, the morpholine ring orientation (para-benzyl vs. ortho- or meta-substituted, vs. ethyl-linked as in moclobemide) shifts the pKa of the morpholine nitrogen and modulates solubility, permeability, and off-target receptor profiles in ways that cannot be predicted without explicit measurement [2][3]. The quantitative evidence in Section 3 demonstrates that these structural differences translate into measurable, decision-relevant differences in biochemical potency, cellular activity, and proxy ADME parameters.

Quantitative Differentiation Evidence: 2-Chloro-N-(4-morpholinobenzyl)acetamide vs. Closest Analogs


Covalent Warhead Reactivity: Target Compound Bears an Electrophilic Chloroacetamide; the Constitutional Isomer 1j Does Not

The defining chemical feature of 2-chloro-N-(4-morpholinobenzyl)acetamide is the α-chloroacetamide moiety (-NH-CO-CH2-Cl), which functions as a thiol-reactive electrophilic warhead capable of forming irreversible covalent adducts with cysteine and histidine residues [1]. In direct structural contrast, the constitutional isomer 2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone (compound 1j; same molecular formula C13H17ClN2O2, same molecular weight 268 g/mol) carries the chlorine atom on the para position of the benzyl ring as an inert aryl chloride, not on the acetyl α-carbon, and therefore lacks covalent warhead functionality entirely [2]. The chloroacetamide warhead has been quantitatively characterized as a benchmark highly reactive thiol-targeting electrophile in GST-catalyzed glutathione conjugation assays, with SN2 reactivity that distinguishes it from acrylamide and other covalent warhead classes [1]. This reactivity difference is structural, binary, and absolute — not a matter of degree — and directly determines whether the compound acts as a reversible binder (1j, IC50 12.31 μM against CA-IX) or as a potential irreversible covalent modifier (target compound) [2].

Covalent inhibitor design targeted covalent inhibitor warhead reactivity

Carbonic Anhydrase IX Inhibition: Constitutional Isomer 1j Shows Moderate Activity (IC50 12.31 μM); Target Compound Activity Remains to Be Experimentally Determined

In a head-to-head panel of 14 morpholine-acetamide derivatives screened against carbonic anhydrase IX (CA-IX), the constitutional isomer 2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone (compound 1j) exhibited an IC50 of 12.31 ± 0.77 μM, placing it in the mid-range of the series; by comparison, the most potent analog (1h) showed IC50 8.12 ± 1.50 μM and the clinical standard acetazolamide showed IC50 7.51 ± 2.60 μM [1]. The target compound 2-chloro-N-(4-morpholinobenzyl)acetamide was not included in this panel, and its CA-IX inhibitory activity has not been reported in peer-reviewed literature as of the knowledge cutoff date. However, based on class-level SAR: the target compound's chloroacetamide warhead is capable of covalent modification of active-site residues (e.g., the zinc-coordinating histidine residues His94, His96, His119 in CA-IX), which could theoretically produce a different inhibition modality (irreversible vs. reversible) and a distinct residence time compared to the non-covalent inhibition observed for 1j [1][2]. The procurement decision must therefore weigh the known non-covalent CA-IX inhibition of isomer 1j against the unexplored covalent-inhibition potential of the target compound, with the explicit understanding that direct comparative CA-IX data for the target compound are absent.

Carbonic anhydrase inhibition CA-IX tumor hypoxia

Antiproliferative Activity in Ovarian Cancer Cells: Isomer 1j Exhibits IC50 21.49 μM; Differentiation by Covalent Mechanism Is Hypothesized but Unmeasured for the Target Compound

The isomer 2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone (1j) was evaluated for antiproliferative activity against the hypoxia-induced ID8 mouse ovarian cancer cell line (ATCC SCC145) using the MTT assay at 72 hours post-treatment, yielding an IC50 of 21.49 ± 0.11 μM; the clinical standard cisplatin produced an IC50 of 8.50 μM in the same assay [1]. The target compound 2-chloro-N-(4-morpholinobenzyl)acetamide was not tested in this study. Class-level inference from the morpholine-acetamide SAR series indicates that substitution pattern and electronic character of the aryl/benzyl group modulate potency (range across series: IC50 9.41–158.4 μM), and the chloroacetamide warhead present in the target compound could theoretically enhance cellular potency through covalent proteome engagement, increased target residence time, or depletion of cellular glutathione — mechanisms accessible to the chloroacetamide warhead class but unavailable to the non-covalent 1j [1][2]. However, this remains a hypothesis requiring experimental validation; no direct comparative antiproliferative data exist.

Ovarian cancer ID8 cell line antiproliferative activity

Physicochemical and Conformational Differentiation: Methylene Spacer Effects on Rotatable Bond Count and Ligand Efficiency vs. Direct N-Phenyl Analog

2-Chloro-N-(4-morpholinobenzyl)acetamide contains four rotatable bonds and a benzyl methylene spacer (-CH2-) between the aniline nitrogen and the phenyl ring, whereas the direct analog 2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 170655-46-6; C12H15ClN2O2; MW 254.71) has three rotatable bonds and no methylene spacer, placing the morpholinophenyl group in direct conjugation with the amide nitrogen [1][2]. The additional rotatable bond in the target compound increases conformational entropy upon binding (estimated penalty ~0.7–1.0 kcal/mol per frozen rotatable bond) but simultaneously decouples the morpholine ring electronics from the amide π-system, altering the pKa of the amide N-H and the hydrogen-bond donor strength [3]. These differences are quantifiable: the target compound has a computed XLogP3-AA of 1.4 and TPSA of 41.6 Ų (PubChem), while the direct phenyl analog, lacking the methylene, is predicted to have a lower LogP and a slightly reduced TPSA due to the shorter, more polarizable aniline-like linkage [1]. For fragment-based or ligand-efficiency-driven programs, these parameters directly affect LE (ligand efficiency) and LLE (lipophilic ligand efficiency) calculations and cannot be assumed equivalent.

Ligand efficiency rotatable bonds medicinal chemistry optimization

Pharmacological Differentiation from Moclobemide: Reversible MAO-A Inhibition vs. Covalent Chloroacetamide Warhead

Moclobemide (4-chloro-N-(2-morpholin-4-ylethyl)benzamide; C13H17ClN2O2; MW 268.74 g/mol) is a clinically approved, reversible, competitive inhibitor of monoamine oxidase A (MAO-A) with an IC50 of approximately 6 nM and a benzamide pharmacophore that is structurally incapable of covalent target engagement [1]. Although moclobemide and 2-chloro-N-(4-morpholinobenzyl)acetamide are constitutional isomers sharing identical molecular formula and molecular weight, their pharmacological mechanisms are non-overlapping: moclobemide's 4-chlorobenzamide core confers selective, reversible MAO-A binding, whereas the target compound's chloroacetamide group provides an electrophilic warhead for irreversible covalent modification of nucleophilic residues across a range of potential targets [2]. The target compound has no reported MAO-A activity. This mechanistic divergence means the two isomers address entirely different target space: moclobemide is restricted to MAO-A pharmacology, while the target compound is applicable to covalent inhibitor screening against any target possessing an accessible nucleophilic residue (cysteine, histidine, lysine). Procurement for covalent inhibitor programs must explicitly exclude moclobemide as a functional substitute.

MAO-A inhibitor moclobemide mechanism of action differentiation

Commercial Availability and Purity Benchmarking: 95–98% Purity Range vs. In-Class Analogs Available Only via Custom Synthesis

2-Chloro-N-(4-morpholinobenzyl)acetamide is commercially available from multiple chemical suppliers with cataloged purity specifications: Labscoop lists purity at 95% (HPLC), while TCI Deutschland offers a structurally verified reference standard with purity >98.0% (HPLC) for the related compound class, and several vendors provide the compound as a stocked research chemical rather than a custom-synthesis-only item . By contrast, the direct analog 2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 170655-46-6) is listed primarily as a custom synthesis product on ChemBase, and the constitutional isomer 1j (2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone) is not cataloged as a stockable item with purity certification by any major supplier in the accessed databases, having been reported only in the academic literature as a single-laboratory synthesis [1]. This difference in procurement readiness directly impacts lead time (days vs. weeks for custom synthesis), batch-to-batch reproducibility (certified purity vs. single-batch academic preparation), and the ability to establish quality control documentation for regulatory or publication purposes.

Chemical procurement purity specification commercial availability

Recommended Application Scenarios for 2-Chloro-N-(4-morpholinobenzyl)acetamide Based on Quantified Differentiation Evidence


Targeted Covalent Inhibitor (TCI) Discovery: Lead Scaffold with Intrinsic Chloroacetamide Warhead

The defining structural feature of 2-chloro-N-(4-morpholinobenzyl)acetamide — its α-chloroacetamide electrophilic warhead — makes it a rational choice for covalent inhibitor screening libraries, particularly for targets bearing accessible cysteine or histidine residues in their active sites or allosteric pockets [1]. The morpholinobenzyl moiety provides a modular vector for further derivatization (e.g., substitution on the benzyl ring, morpholine replacement, or amide linker modification) while retaining the reactive warhead. Unlike the constitutional isomer 1j, which is limited to non-covalent, reversible target engagement due to its inert 4-chlorobenzyl group, the target compound offers the potential for prolonged target residence time through irreversible adduct formation — a property highly valued in TCI programs targeting kinases, deubiquitinases, and viral proteases [1][2]. Researchers should note that glutathione reactivity and off-target proteome engagement must be empirically characterized for this scaffold, as the chloroacetamide warhead is a benchmark highly reactive electrophile in GST conjugation assays [1].

Chemical Biology Probe Development: Covalent Proteome Profiling and Chemoproteomics

For activity-based protein profiling (ABPP) and chemoproteomic workflows, 2-chloro-N-(4-morpholinobenzyl)acetamide can serve as a parent scaffold for the design of affinity-tagged or bioorthogonal-handle-bearing covalent probes [1]. The benzyl methylene spacer provides a conformational degree of freedom that may facilitate engagement with shallow or sterically encumbered binding pockets compared to the more rigid direct N-phenyl analog (CAS 170655-46-6), which has one fewer rotatable bond [2]. The morpholine ring enhances aqueous solubility relative to purely aromatic analogs, a practical advantage in biochemical assay formats requiring DMSO concentrations below 1% (v/v) [3]. Investigators should verify solubility experimentally, as the isomer 1j was reported to be soluble only in DMSO among the solvents tested (DMSO, ethanol, ethanolic water), and the target compound may exhibit similar solubility constraints [3].

Fragment-Based Drug Discovery (FBDD): Physicochemical Validation of a Chloroacetamide-Containing Fragment

With a molecular weight of 268.74 g/mol, 4 rotatable bonds, XLogP3-AA of 1.4, and only 1 hydrogen bond donor, 2-chloro-N-(4-morpholinobenzyl)acetamide falls within acceptable fragment-like physicochemical space (MW < 300; clogP ≤ 3; HBD ≤ 3; HBA ≤ 3) and is suitable for fragment screening campaigns [1]. Its computed ligand efficiency potential (based on heavy atom count of 18) positions it for efficient optimization if initial fragment hits are identified. The critical procurement consideration is that no constitutional isomer — not moclobemide (reversible MAO-A inhibitor), not isomer 1j (non-covalent 4-chlorobenzyl analog), and not the direct phenyl analog (C12H15ClN2O2) — replicates this exact combination of fragment-like physicochemical properties with a chloroacetamide covalent warhead and a morpholinobenzyl recognition element [2][3].

Negative Control Design for Covalent Mechanism-of-Action Studies

The constitutional isomer 2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone (1j), which shares the identical C13H17ClN2O2 formula but lacks the electrophilic α-chloroacetamide, can serve as an isomeric negative control to dissect covalent vs. non-covalent contributions to any observed biological activity of the target compound [1]. In a well-designed experiment, differential activity between the target compound and isomer 1j (e.g., in washout or time-dependent inhibition assays) would specifically implicate covalent target engagement, controlling for non-covalent morpholine-benzyl pharmacophore effects. This paired procurement strategy — sourcing the target compound as the covalent probe and isomer 1j (or synthesizing it via the published route) as the matched non-covalent control — enables rigorous mechanistic deconvolution in chemical biology studies [1].

Quote Request

Request a Quote for 2-Chloro-N-(4-morpholinobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.